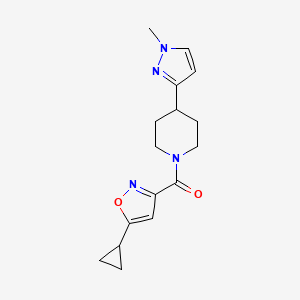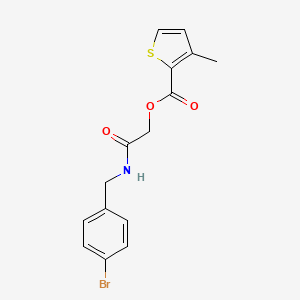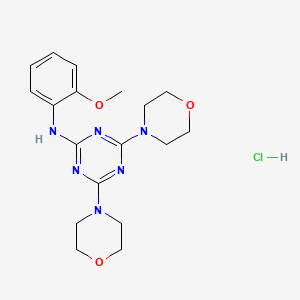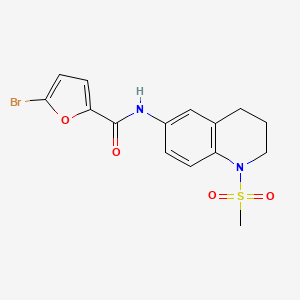
(5-cyclopropylisoxazol-3-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds it contains, its stereochemistry (if applicable), and possibly its physical appearance .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the conditions required for these reactions and the products they yield .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
- This chemical compound has been studied for its potential as an anticancer and antimicrobial agent. A study by Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, demonstrating significant anticancer activity against various cancer cell lines and effectiveness against bacterial and fungal pathogens. This suggests its potential in developing treatments for both cancer and infectious diseases (Katariya, Vennapu, & Shah, 2021).
Molecular Docking Studies
- Research has been conducted on the molecular interaction of similar compounds with receptors, indicating their potential in drug development. For example, Shim et al. (2002) studied the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the development of novel pharmaceuticals targeting specific receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Structural Analysis and Synthesis
- Studies like the one conducted by Prasad et al. (2018) focus on the structural exploration and analysis of similar compounds. They synthesized a novel bioactive heterocycle and performed Hirshfeld surface analysis, contributing to the understanding of molecular structures and interactions, which is crucial for the development of new drugs (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Antimicrobial and Phytotoxic Screening
- Compounds like this have been synthesized and evaluated for their antimicrobial and phytotoxic properties. Mumtaz et al. (2015) synthesized derivatives and assessed them for antimicrobial activities, indicating the potential use of these compounds in agricultural applications as well as in treating infections (Mumtaz, Saeed, Maalik, Khan, Azhar, Fatima, Zaidi, & Atif, 2015).
Novel Bioactivation Pathways
- Research into the bioactivation pathways of related isoxazole rings has been conducted, providing insights into how these compounds interact in biological systems. Yu et al. (2011) reported on the bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes, which is essential for understanding the metabolism and potential therapeutic applications of these compounds (Yu, Folmer, Hoesch, Doherty, Campbell, & Burdette, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-19-7-6-13(17-19)11-4-8-20(9-5-11)16(21)14-10-15(22-18-14)12-2-3-12/h6-7,10-12H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBIIUCYVAFCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2845374.png)


![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)
![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-isopropoxybenzamide](/img/structure/B2845383.png)
![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)

![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)
![3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2845394.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)